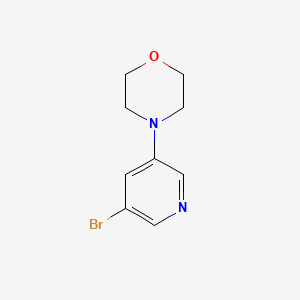

3-Bromo-5-morpholinopyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in the realm of organic and medicinal chemistry. researchgate.netnih.gov Its derivatives are integral components of numerous natural products, including essential vitamins and alkaloids. researchgate.netnih.gov The presence of the nitrogen atom imparts unique properties to the pyridine ring, such as basicity and the ability to engage in hydrogen bonding, which are crucial for biological interactions. ajrconline.orgbiosynce.com Consequently, pyridine derivatives exhibit a remarkable breadth of biological activities, finding application as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents, among others. researchgate.netresearchgate.net In drug discovery, the pyridine nucleus is often incorporated into lead compounds to enhance their pharmacokinetic properties, such as solubility and bioavailability. nih.govajrconline.org The adaptability of the pyridine scaffold allows for its functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets. nih.gov This has solidified the status of pyridine derivatives as privileged structures in the design and synthesis of novel therapeutic agents. researchgate.net

The Role of Halogenation in Modulating Pyridine Reactivity and Bioactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine ring is a powerful strategy for modulating its chemical reactivity and biological profile. nih.gov Halogenation can significantly alter the electron distribution within the pyridine ring, influencing its susceptibility to nucleophilic or electrophilic attack. acs.org For instance, the electron-withdrawing nature of halogens can activate the pyridine ring for certain substitution reactions. From a medicinal chemistry perspective, the incorporation of halogens can lead to enhanced binding affinity with target proteins through the formation of halogen bonds, a type of non-covalent interaction. acs.org Furthermore, halogenation can improve a molecule's metabolic stability and membrane permeability, which are critical pharmacokinetic parameters. The regioselective introduction of halogens into the pyridine core is a key synthetic challenge, with different positions offering distinct advantages for subsequent chemical transformations, such as cross-coupling reactions. nih.govchemrxiv.org Specifically, a bromine atom, as seen in 3-Bromo-5-morpholinopyridine, serves as a versatile handle for introducing further molecular complexity through reactions like the Suzuki-Miyaura coupling.

Emergence of this compound as a Key Research Target

The compound this compound has emerged as a significant building block in chemical research due to the synergistic combination of its constituent parts: the pyridine core, the bromine atom, and the morpholine (B109124) substituent. This trifecta of functionalities provides a powerful platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The bromine atom at the 3-position offers a reactive site for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The morpholine group at the 5-position can enhance solubility and provides a potential point of interaction with biological targets. The pyridine ring itself serves as a key structural scaffold. This compound is often utilized as an intermediate in the synthesis of more elaborate chemical structures. Research products containing this scaffold are often intended for laboratory research use in fields like proteomics. scbt.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail the significance of its structural components—the pyridine scaffold, the bromine substituent, and the morpholine moiety—in the context of modern chemical research. The subsequent sections will delve into the known synthesis methods, chemical properties, and notable applications of this compound, supported by available research data. The content will strictly adhere to the outlined topics, presenting a scientifically rigorous and authoritative examination of this compound as a valuable tool in chemical synthesis and discovery.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 200064-13-7 | scbt.comcalpaclab.com |

| Molecular Formula | C₉H₁₁BrN₂O | scbt.comcalpaclab.com |

| Molecular Weight | 243.1 g/mol | scbt.comcalpaclab.com |

| Purity | min 98% | calpaclab.com |

| Physical Appearance | Colorless liquid | atamankimya.com |

| Storage | Room temperature | calpaclab.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIOXTGXIQKWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675209 | |

| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-13-7 | |

| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Morpholinopyridine

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The construction of the 3-Bromo-5-morpholinopyridine molecule necessitates precise control over the placement of the bromo and morpholino substituents on the pyridine ring. The electron-deficient nature of the pyridine ring influences the regioselectivity of electrophilic and nucleophilic substitution reactions, making a well-defined synthetic strategy crucial.

Regioselective Bromination of Pyridine Precursors

Direct bromination of unsubstituted pyridine under electrophilic conditions is often challenging and typically leads to substitution at the 3-position. However, achieving a specific 3,5-disubstitution pattern requires a more controlled and regioselective approach. The presence of directing groups on the pyridine ring is often employed to guide the incoming electrophile to the desired position.

One common strategy involves the bromination of a pyridine ring that already bears a directing group. For instance, the bromination of pyridine itself with bromine in the presence of a strong acid like sulfuric acid can yield 3-bromopyridine, albeit often requiring harsh conditions and sometimes resulting in a mixture of products. google.com A more refined method might involve the bromination of a pyridine derivative where an existing substituent directs the bromination to the 5-position relative to it.

Another approach involves the Sandmeyer-type reaction on an appropriately substituted aminopyridine. For example, 3-amino-5-methylpyridine (B1272045) can be converted to 3-bromo-5-methylpyridine. patsnap.com This process involves diazotization of the amino group followed by treatment with a bromide source. While not a direct route to the target molecule, it illustrates a valid strategy for regioselective bromine introduction.

The regioselectivity of bromination can be highly dependent on the reaction conditions and the nature of the substituents already present on the pyridine ring.

| Reactant | Reagent | Product | Conditions | Yield |

| Pyridine | Br₂ / H₂SO₄ | 3-Bromopyridine | 130-140 °C | Moderate |

| 3-Amino-5-methylpyridine | 1. H⁺, NaNO₂ 2. CuBr/HBr | 3-Bromo-5-methylpyridine | 0-5 °C | Good |

This table presents illustrative examples of regioselective bromination reactions on pyridine precursors.

Nucleophilic Substitution Strategies for Morpholine (B109124) Incorporation

A more common and often more efficient approach to the synthesis of this compound involves the introduction of the morpholine moiety via nucleophilic substitution on a di-halogenated pyridine precursor, typically 3,5-dibromopyridine (B18299). This precursor allows for the selective substitution of one of the bromine atoms.

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the introduction of the morpholine group. In this reaction, 3,5-dibromopyridine is treated with morpholine, which acts as the nucleophile. The reaction is typically carried out at elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen bromide formed during the reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two bromine atoms facilitates the nucleophilic attack.

An analogous reaction is the synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine and sodium methoxide, which proceeds via a nucleophilic aromatic substitution mechanism. chemicalbook.com This suggests that a similar reaction with morpholine is a feasible synthetic route.

| Substrate | Nucleophile | Product | Conditions |

| 3,5-Dibromopyridine | Morpholine | This compound | High Temperature, optional base |

This table illustrates the general conditions for direct amination of 3,5-dibromopyridine.

To overcome the often harsh conditions required for direct SNAr, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. These methods offer milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is widely used for the synthesis of arylamines from aryl halides. In the context of synthesizing this compound, this would involve the reaction of 3,5-dibromopyridine with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.org The choice of ligand is critical for the efficiency of the catalytic cycle. The reaction typically proceeds with high selectivity for the mono-amination product under carefully controlled conditions.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| 3,5-Dibromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene (B28343) | 80-110 °C |

This table provides typical conditions for the Buchwald-Hartwig amination to synthesize the target compound.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methodologies. These reactions have been successfully employed for the amination of various aryl halides, including halopyridines. rsc.org The synthesis of this compound via this method would involve reacting 3,5-dibromopyridine with morpholine in the presence of a copper catalyst, often with a ligand and a base, in a suitable solvent at elevated temperatures. Copper-catalyzed reactions can sometimes offer different selectivity and functional group tolerance compared to their palladium-catalyzed counterparts. Research has shown efficient copper-catalyzed amination of bromopyridine derivatives. researchgate.net

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| 3,5-Dibromopyridine | Morpholine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF or Dioxane | 100-150 °C |

This table outlines general conditions for the copper-mediated coupling of 3,5-dibromopyridine with morpholine.

Metal-Catalyzed Cross-Coupling Methodologies for C-N Bond Formation

Specific Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved by introducing a morpholine moiety onto a pyridine ring that is already substituted with bromine atoms. The primary starting material for this transformation is 3,5-Dibromopyridine.

Synthesis from 3,5-Dibromopyridine

The reaction of 3,5-Dibromopyridine with morpholine is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, one of the bromine atoms on the pyridine ring is displaced by the nitrogen atom of the morpholine nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a characteristic that is fundamental to this synthetic approach. The substitution preferentially occurs at the 3- or 5-position. Various techniques can be employed to facilitate this reaction, each with distinct advantages in terms of reaction time, yield, and conditions.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govorganic-chemistry.org When applied to the synthesis of this compound, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. nih.gov This technique often results in higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. nih.gov In a typical procedure, 3,5-Dibromopyridine and morpholine are heated in a sealed vessel within a microwave reactor, often in the presence of a high-boiling point solvent to allow for higher reaction temperatures.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Input | Less efficient, surface heating | Efficient, uniform heating |

| Yield | Moderate to good | Often higher |

| Side Products | More likely due to long times | Minimized |

The nucleophilic aromatic substitution of 3,5-Dibromopyridine with morpholine can be significantly enhanced by the presence of a strong base. Bases such as sodium tert-butoxide (t-BuONa) or sodium amide (NaNH₂) play a crucial role in promoting the reaction. The base can deprotonate the morpholine, increasing its nucleophilicity, or it can facilitate the formation of the intermediate Meisenheimer complex and the subsequent elimination of the bromide leaving group. Research on the amination of polyhalogenated pyridines has demonstrated that strong bases like NaOtBu are highly effective in driving these transformations, even when using water as a solvent. nih.gov This base-promoted pathway is often the method of choice for achieving high conversion and good yields under thermal conditions.

A more advanced and highly efficient method for forming the C-N bond is the Buchwald-Hartwig amination. e3s-conferences.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines. e3s-conferences.org For the synthesis of this compound, a catalyst system comprising a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky phosphine ligand, like racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP), is employed. semanticscholar.org

The catalytic cycle involves the oxidative addition of the aryl bromide (3,5-Dibromopyridine) to a Pd(0) complex, followed by coordination of the amine (morpholine) and subsequent deprotonation by a base (commonly NaOtBu). The final step is the reductive elimination of the product, this compound, which regenerates the active Pd(0) catalyst. chemicalbook.com This method is prized for its high functional group tolerance, broad substrate scope, and the ability to proceed under relatively mild conditions, often resulting in excellent yields. semanticscholar.org A representative procedure involves heating the reactants in an inert solvent like toluene in the presence of the palladium catalyst, ligand, and base.

Table 2: Key Reagents in Palladium-Catalyzed Amination

| Reagent Type | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Phosphine Ligand | rac-BINAP, DPPF | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates amine, promotes reductive elimination |

| Substrate | 3,5-Dibromopyridine | Aryl halide coupling partner |

| Nucleophile | Morpholine | Amine coupling partner |

Alternative Synthetic Pathways Involving Bromopyridines and Morpholine Equivalents

While the reaction of 3,5-Dibromopyridine is the most direct route, alternative pathways can be envisioned. One such strategy involves using a 3,5-dihalopyridine with different halogens, such as 3-bromo-5-fluoropyridine (B183902) or 3-bromo-5-chloropyridine. In SNAr reactions, the rate of substitution is often dependent on the nature of the leaving group, with fluoride (B91410) typically being more readily displaced than chloride or bromide due to its high electronegativity which activates the ring towards nucleophilic attack. e3s-conferences.org This difference in reactivity could allow for the selective substitution of the fluorine or chlorine atom at the 5-position by morpholine, leaving the bromine atom at the 3-position intact.

Another potential, albeit more circuitous, route could start from 3-amino-5-bromopyridine (B85033). The primary amino group could be chemically transformed in a multi-step sequence to construct the morpholine ring, for instance, through sequential alkylation with two haloethanol derivatives followed by cyclization. However, this approach is less atom-economical and more labor-intensive than the direct substitution methods.

Advanced Synthetic Techniques and Their Impact on Yield and Selectivity

The evolution of synthetic chemistry has introduced advanced techniques that significantly improve the efficiency of reactions like the synthesis of this compound. The impact of these methods on yield and selectivity is profound.

Microwave Irradiation: As discussed, the primary advantage of microwave synthesis is the dramatic acceleration of reaction rates. nih.gov This is due to the efficient and direct energy transfer to the polar molecules in the reaction mixture. For the SNAr reaction between 3,5-Dibromopyridine and morpholine, this translates to shorter reaction times (minutes versus hours) and often leads to higher isolated yields because the rapid process minimizes the decomposition of reactants and products. nih.gov

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination represents a paradigm shift in C-N bond formation. Its main impact lies in its high selectivity and efficiency. The catalyst system can be tuned by selecting different ligands to optimize the reaction for specific substrates. semanticscholar.org This method avoids the harsh, high-temperature conditions often required for traditional SNAr reactions, especially with less activated aryl halides. The result is a highly selective process that provides excellent yields of the desired mono-aminated product, this compound, while minimizing the formation of di-substituted byproducts. The mild conditions also ensure compatibility with a wide range of other functional groups, making it a versatile and powerful tool in modern organic synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The synthesis of this compound via nucleophilic aromatic substitution is particularly amenable to microwave irradiation.

The reaction typically involves the treatment of 3,5-dibromopyridine with morpholine. Under microwave irradiation, the reaction mixture can be rapidly heated to the desired temperature, leading to a significant rate enhancement. The polar nature of the reactants and the solvent allows for efficient absorption of microwave energy, resulting in uniform heating.

A representative reaction scheme is as follows:

Detailed Research Findings:

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, analogous reactions with other nucleophiles and pyridine substrates have been successfully performed under microwave conditions. For instance, the reaction of halopyridines with various nucleophiles has been shown to be dramatically accelerated by microwave heating. sci-hub.se These reactions often proceed to completion within minutes, whereas conventional heating may require several hours. sci-hub.se

Table 1: Representative Conditions for Microwave-Assisted Synthesis

| Parameter | Condition | Rationale |

| Reactants | 3,5-Dibromopyridine, Morpholine | Key building blocks for the target molecule. |

| Solvent | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High-boiling polar aprotic solvents that are efficient in absorbing microwaves. |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | To neutralize the HBr formed during the reaction. |

| Temperature | 120-180 °C | Provides sufficient energy for the reaction to proceed at a rapid rate. |

| Time | 10-30 minutes | Significantly reduced reaction time compared to conventional heating. |

| Power | 100-300 W | Typical power range for laboratory-scale microwave reactors. |

Optimization of Reaction Conditions for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors need to be considered for a successful scale-up.

Key Optimization Parameters:

Catalyst Selection: While the uncatalyzed nucleophilic aromatic substitution can proceed, the use of a catalyst, such as a palladium-based system in a Buchwald-Hartwig amination, could potentially lower the reaction temperature and improve yields. bristol.ac.ukresearchgate.net However, for industrial applications, the cost and toxicity of the catalyst are critical considerations.

Solvent Choice: The choice of solvent is crucial for industrial scale-up. While polar aprotic solvents like DMF and DMSO are effective, their high boiling points and potential for decomposition can pose challenges in purification and waste management. Alternative, greener solvents with lower boiling points and better environmental profiles are desirable.

Temperature and Pressure Control: Maintaining precise control over temperature and pressure is essential for consistent product quality and safety on a large scale. The exothermic nature of the reaction needs to be managed to prevent runaway reactions.

Reactant Stoichiometry: Optimizing the molar ratio of 3,5-dibromopyridine to morpholine can maximize the yield of the desired product while minimizing the formation of byproducts and unreacted starting materials.

Work-up and Purification: Developing a simple and efficient work-up and purification procedure is critical for industrial production. This may involve extraction, crystallization, or distillation to isolate the final product in high purity.

Table 2: Comparison of Laboratory vs. Industrial Scale-Up Considerations

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Heating | Heating mantle, oil bath, microwave | Jacketed reactors with steam or oil |

| Mixing | Magnetic stirrer | Mechanical agitators |

| Purification | Column chromatography | Crystallization, distillation |

| Safety | Fume hood | Process safety management, containment |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pyridine derivatives is of growing importance to minimize the environmental impact of chemical processes. ijarsct.co.inrasayanjournal.co.in Several strategies can be employed to make the synthesis of this compound more sustainable.

Atom Economy: The synthesis via nucleophilic aromatic substitution from 3,5-dibromopyridine and morpholine has a good inherent atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing traditional polar aprotic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.in Aqueous-phase reactions, in particular, are highly desirable from a green chemistry perspective. organic-chemistry.org

Catalysis: The use of efficient and recyclable catalysts can reduce the activation energy of the reaction, allowing it to proceed under milder conditions. Heterogeneous catalysts are particularly advantageous for industrial processes as they can be easily separated from the reaction mixture and reused.

Waste Reduction: Optimizing the reaction to maximize the yield and minimize the formation of byproducts is a key principle of green chemistry. This reduces the need for extensive purification steps and minimizes chemical waste.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize waste. |

| Atom Economy | The chosen synthetic route has high atom economy. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule is designed for a specific purpose, minimizing its inherent hazards. |

| Safer Solvents and Auxiliaries | Exploring the use of water, ethanol, or ionic liquids. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis. |

| Use of Renewable Feedstocks | Not directly applicable to this specific synthesis. |

| Reduce Derivatives | The synthetic route is direct and avoids unnecessary protection/deprotection steps. |

| Catalysis | Investigating the use of recyclable catalysts to improve efficiency. |

| Design for Degradation | Not directly related to the synthesis process itself. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction progress to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions that minimize the risk of accidents. |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Morpholinopyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Nucleus

The chemical reactivity of the pyridine nucleus in 3-Bromo-5-morpholinopyridine is dictated by the interplay of the intrinsic electron-deficient nature of the pyridine ring and the electronic effects of its substituents: the bromine atom and the morpholine (B109124) group. The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom.

In this specific molecule, the substituents exert opposing influences. The morpholine group, connected via its nitrogen atom, acts as a powerful electron-donating group through resonance, delocalizing its lone pair of electrons into the pyridine ring. This effect increases the electron density of the ring, thereby activating it towards electrophilic attack, particularly at the positions ortho and para to the morpholino group (C4, C6, and C2). Conversely, the bromine atom at the C3 position is an electron-withdrawing group via induction and a weak deactivating group for electrophilic substitution.

The net effect is a pyridine ring that is more activated towards electrophiles than unsubstituted pyridine. Electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions, which are activated by the morpholino group and are not sterically hindered.

Regarding nucleophilic aromatic substitution (SNAr), the bromine atom at the C3 position can function as a leaving group. The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a temporary, negatively charged Meisenheimer-like intermediate, followed by the departure of the bromide ion. However, the strong electron-donating nature of the morpholino group at C5 increases the electron density of the ring, making it less susceptible to nucleophilic attack compared to pyridines bearing multiple electron-withdrawing groups. Therefore, forcing conditions would likely be required to achieve nucleophilic displacement of the bromine atom.

Reactions at the Bromine Moiety

The carbon-bromine bond at the C3 position is the most synthetically versatile site on the this compound molecule. It serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. wikipedia.orgnih.gov This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nih.gov The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. nih.govmdpi.com

For this compound, the Suzuki-Miyaura coupling provides an efficient pathway to synthesize 3-aryl- or 3-vinyl-5-morpholinopyridine derivatives. The reaction typically involves treating the bromo-pyridine with an aryl- or vinylboronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

Representative Suzuki-Miyaura Reaction

The table below outlines typical conditions and resulting products for this transformation, based on analogous reactions with substituted bromopyridines. mdpi.combeilstein-journals.org

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Product (Ar = Substituent) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 3-Phenyl-5-morpholinopyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 3-(4-Methoxyphenyl)-5-morpholinopyridine |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 3-(Thiophen-2-yl)-5-morpholinopyridine |

| 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-(4-Formylphenyl)-5-morpholinopyridine |

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. researchgate.net The reaction is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of a base, typically an amine like triethylamine, which also serves as the solvent. soton.ac.uk This reaction provides a direct route to arylalkynes.

This compound readily participates in Sonogashira couplings, reacting with a variety of terminal alkynes to yield 3-alkynyl-5-morpholinopyridine derivatives. These products are valuable intermediates for further synthetic transformations. rsc.org

Representative Sonogashira Coupling Reaction

The following table presents representative reaction partners and conditions for the Sonogashira coupling of this compound. soton.ac.uk

| Terminal Alkyne (R-C≡CH) | Palladium Catalyst | Copper(I) Co-catalyst | Solvent/Base | Product (R = Substituent) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine/THF | 3-(Phenylethynyl)-5-morpholinopyridine |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 3-((Trimethylsilyl)ethynyl)-5-morpholinopyridine |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Triethylamine/DMF | 3-(3-Hydroxyprop-1-yn-1-yl)-5-morpholinopyridine |

| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | 3-(Hept-1-yn-1-yl)-5-morpholinopyridine |

The Negishi coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. orgsyn.orgorganic-chemistry.org Bromopyridines are effective substrates for this transformation. mdpi.com

In the context of this compound, the Negishi reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups. The requisite organozinc reagent can be prepared beforehand or generated in situ from the corresponding organolithium or Grignard reagent.

Representative Negishi Coupling Reaction

Illustrative examples of Negishi coupling partners and conditions are provided in the table below. organic-chemistry.orgresearchgate.net

| Organozinc Reagent (R-ZnX) | Palladium Catalyst | Solvent | Product (R = Substituent) |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-Phenyl-5-morpholinopyridine |

| Vinylzinc bromide | Pd(dppf)Cl₂ | THF | 3-Vinyl-5-morpholinopyridine |

| Ethylzinc iodide | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 3-Ethyl-5-morpholinopyridine |

| (Thiophen-2-yl)zinc chloride | Pd(PPh₃)₄ | THF | 3-(Thiophen-2-yl)-5-morpholinopyridine |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility, as organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of many functional groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

This compound can be effectively coupled with various organostannanes to form new C-C bonds. Typically, an aryl, vinyl, or alkynyl group is transferred from the tin reagent to the pyridine ring.

Representative Stille Coupling Reaction

The table below details typical reagents and conditions for the Stille coupling of this compound. researchgate.netharvard.edu

| Organostannane Reagent (R-SnR'₃) | Palladium Catalyst | Additive | Solvent | Product (R = Substituent) |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 3-Phenyl-5-morpholinopyridine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 3-Vinyl-5-morpholinopyridine |

| (Furan-2-yl)trimethylstannane | Pd₂(dba)₃ / P(furyl)₃ | None | Dioxane | 3-(Furan-2-yl)-5-morpholinopyridine |

| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | CuI | DMF | 3-Ethynyl-5-morpholinopyridine |

Reactions at the Morpholine Moiety

The morpholine moiety in this compound is a saturated heterocyclic amine. The nitrogen atom is basic (pKa of morpholinium ion is ~8.7) and nucleophilic, while the ring itself is generally chemically stable. dntb.gov.ua It is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. dntb.gov.ua

Reactions involving the morpholine moiety primarily center on the secondary amine functionality. The nitrogen lone pair can act as a nucleophile or a base.

Protonation: As a base, the morpholine nitrogen will be protonated in the presence of acid to form a morpholinium salt. This significantly increases the water solubility of the compound.

N-Alkylation and N-Acylation: The nucleophilic nitrogen can react with electrophiles such as alkyl halides or acyl chlorides. For example, treatment with an alkyl halide (e.g., methyl iodide) would yield a quaternary ammonium (B1175870) salt. Reaction with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative (an amide).

While these reactions are chemically feasible, the primary synthetic utility reported for this compound revolves around transformations at the C-Br bond. The morpholine ring is typically installed as a stable, property-modifying group that does not participate in the main bond-forming strategies.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The introduction of additional substituents onto the pyridine ring of this compound would be expected to significantly alter its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom would act as a leaving group. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the rates and energetic favorability of such reactions.

Theoretical Impact on Reaction Kinetics:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, if added to the pyridine ring, would be expected to increase the rate of nucleophilic substitution. These groups would stabilize the negative charge of the Meisenheimer complex through resonance and/or inductive effects, thereby lowering the activation energy of the reaction. The more effectively an EWG can delocalize the negative charge, the greater the anticipated increase in the reaction rate.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), amino (-NH₂), or alkoxy (-OR) groups would be predicted to decrease the reaction rate. By increasing the electron density on the pyridine ring, these groups would destabilize the negatively charged Meisenheimer complex, leading to a higher activation energy and a slower reaction.

The position of the substituent relative to the bromine atom is also critical. For maximum effect, an electron-withdrawing group would need to be positioned at the ortho or para positions to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge.

Hypothetical Kinetic Data for Substituted this compound Derivatives:

While no experimental data exists, a hypothetical data table can illustrate the expected trends in reaction rates for a nucleophilic substitution reaction.

| Substituent (at position 2, 4, or 6) | Substituent Type | Expected Relative Rate Constant (k_rel) |

| -NO₂ | Strong EWG | > 1000 |

| -CN | Moderate EWG | ~ 100-500 |

| -H (unsubstituted) | Neutral | 1 |

| -CH₃ | Weak EDG | < 1 |

| -OCH₃ | Moderate EDG | << 1 |

This table is illustrative and based on established principles of physical organic chemistry. The actual values would need to be determined experimentally.

Theoretical Impact on Reaction Thermodynamics:

The thermodynamics of a reaction are determined by the change in Gibbs free energy (ΔG) between reactants and products. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. In the context of substituent effects on the reactions of this compound, the primary influence would be on the enthalpy term, which relates to bond strengths and molecular stability.

Electron-Withdrawing Groups (EWGs): By stabilizing the product of a nucleophilic substitution reaction more than the reactants, an EWG would likely make the reaction more exergonic (a more negative ΔG). This would shift the reaction equilibrium towards the products.

Electron-Donating Groups (EDGs): An EDG, by potentially destabilizing the product relative to the reactant, could make the reaction less exergonic or even endergonic (a less negative or positive ΔG), shifting the equilibrium away from the products.

Hypothetical Thermodynamic Data for Substituted this compound Derivatives:

The following table provides a hypothetical illustration of how substituents might affect the Gibbs free energy change for a nucleophilic substitution reaction.

| Substituent (at position 2, 4, or 6) | Substituent Type | Expected Change in Gibbs Free Energy (ΔG, kJ/mol) |

| -NO₂ | Strong EWG | Highly Negative |

| -CN | Moderate EWG | Moderately Negative |

| -H (unsubstituted) | Neutral | Negative |

| -CH₃ | Weak EDG | Slightly Less Negative |

| -OCH₃ | Moderate EDG | Less Negative / Potentially Positive |

This table is a qualitative representation of expected thermodynamic trends and is not based on experimental data.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Synthesis of Novel Pyridine-Morpholine Hybrid Systems

The core 3-Bromo-5-morpholinopyridine structure is a valuable building block for creating more complex molecular hybrids. nih.gov The term "hybrid" refers to a molecule designed by combining two or more pharmacophores (structural units responsible for biological activity) to create a single entity with potentially enhanced or synergistic effects.

The primary strategy for synthesizing such hybrids from this compound involves leveraging the reactive bromine atom at the C3 position of the pyridine (B92270) ring. This site is ideal for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. libretexts.org By employing well-established methodologies, a wide array of molecular fragments can be appended to the pyridine core, leading to novel hybrid systems. nih.gov

Key Coupling Reactions for Hybrid Synthesis:

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems.

Sonogashira Coupling: Reaction with terminal alkynes, creating a rigid linker to which other functionalities can be attached.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce different amino substituents.

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

Through these methods, the pyridine-morpholine scaffold can be linked to other biologically relevant motifs, such as indoles, quinolines, or pyrazoles, to explore new chemical space and develop compounds with novel activity profiles. nih.gov

Modification of the Morpholine (B109124) Ring

The morpholine moiety is a privileged structure in drug design, often incorporated to improve aqueous solubility, metabolic stability, and target binding. nih.gove3s-conferences.org However, for SAR studies, systematic modification of this ring is essential to fine-tune the physicochemical properties of the parent compound. e3s-conferences.orgresearchgate.net While the morpholine ring is generally stable, several derivatization strategies can be envisioned.

Bioisosteric Replacement: One of the most common strategies involves replacing the morpholine ring with other cyclic amines that mimic its size and conformation but offer different properties. enamine.net This can modulate lipophilicity, basicity, and hydrogen bonding capacity. pharmaceutical-business-review.com The goal is to retain or improve biological activity while optimizing pharmacokinetic parameters. enamine.netenamine.net

| Bioisostere | Key Property Change | Potential Impact on SAR |

|---|---|---|

| Thiomorpholine | Increases lipophilicity; alters H-bond accepting capacity. | May enhance membrane permeability or alter target binding. |

| Piperazine | Introduces a second basic nitrogen, allowing for further substitution. | Can be used to attach additional side chains or modulate solubility. |

| Piperidine | Removes the ring oxygen, significantly increasing lipophilicity. | Explores the importance of the oxygen atom for activity. |

| Spiro-building blocks (e.g., containing oxetane) | Introduces 3D complexity and can fine-tune solubility and metabolic stability. tcichemicals.com | Can improve binding by accessing different regions of a target protein. |

| Cyclopropyl Pyran (CPP) | A non-nitrogen containing isostere that can mimic the conformation of N-aryl morpholines. drughunter.com | Reduces basicity while potentially maintaining binding interactions. drughunter.com |

Ring Substitution: Although less common, synthetic routes can be designed to introduce substituents at the carbon atoms of the morpholine ring, adding steric bulk or new functional groups.

Substitution Pattern Variations on the Pyridine Ring

Varying the substitution pattern on the pyridine ring is a cornerstone of SAR for this compound. The pyridine ring is a π-deficient system, and its electronic properties are highly sensitive to the nature of its substituents. uoanbar.edu.iq The bromine atom at the C3 position is the most versatile handle for modification.

Palladium-catalyzed cross-coupling reactions are the methods of choice for replacing the bromine atom with a wide variety of functional groups. libretexts.orgnih.govacs.orgresearchgate.net This allows for a systematic investigation of how electronic and steric factors at this position influence biological activity. nih.gov

| Reaction Type | Reagent Class | Introduced Substituent (R) | Effect on Electronic Properties |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Aryl, Heteroaryl | Modulates π-system, can be electron-donating or -withdrawing. |

| Heck Coupling | Alkenes | -CH=CHR' | Extends conjugation. |

| Sonogashira Coupling | Terminal Alkynes | -C≡CR' | Introduces a linear, rigid linker. |

| Buchwald-Hartwig Amination | R₂NH | -NR₂ | Strongly electron-donating. |

| Cyanation | Zn(CN)₂ | -CN | Strongly electron-withdrawing. |

The introduction of electron-donating groups (like amines) or electron-withdrawing groups (like nitriles or certain heteroaryls) can drastically alter the electron density of the pyridine ring. nih.gov This, in turn, affects its ability to participate in hydrogen bonding or π-stacking interactions with a biological target, providing critical data for SAR. nih.govnih.gov

Incorporation into Fused Heterocyclic Systems

This compound can also serve as a key intermediate for the construction of more complex, fused heterocyclic systems. This strategy involves building additional rings onto the pyridine scaffold to create rigid structures that can orient substituents in specific three-dimensional arrangements, which is often beneficial for high-affinity target binding.

The synthesis of the pyrimido[4,5-b]quinoline core generally does not start directly from a simple pyridine. researchgate.net Instead, it is often assembled through multicomponent reactions or by building the pyrimidine (B1678525) ring onto a pre-existing quinoline. nih.govnih.govrsc.org A plausible synthetic strategy to incorporate the 5-morpholinopyridine moiety into this scaffold would involve a multi-step sequence:

Constructing a Quinoline Intermediate: The pyridine ring of this compound would first need to be elaborated into a quinoline. This could be achieved via a reaction like the Friedländer annulation, which requires an ortho-aminoaryl aldehyde or ketone. The bromo-group could be used to introduce the necessary functionalities through a series of coupling and functional group interconversion steps.

Cyclization to form the Pyrimidine Ring: Once a suitably functionalized 2-aminoquinoline-3-carbonitrile (B177327) or 2-aminoquinoline-3-carboxamide (B1276296) derivative bearing the morpholine substituent is prepared, it can be cyclized with reagents like formamide (B127407) or urea (B33335) to form the final pyrimido[4,5-b]quinoline ring system. nih.gov

The bromo substituent is an excellent starting point for the synthesis of five-membered heterocyclic rings like thiadiazoles and triazoles.

Thiadiazole Derivatives: A common route to 1,3,4-thiadiazoles involves the cyclization of a carboxylic acid derivative with thiosemicarbazide (B42300). sbq.org.brjocpr.com

The bromine on the pyridine ring can be converted into a carboxylic acid group via methods such as lithium-halogen exchange followed by quenching with CO₂, or through a palladium-catalyzed carbonylation.

The resulting 5-morpholinonicotinic acid can then be reacted with thiosemicarbazide in the presence of a dehydrating agent (e.g., POCl₃) to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative.

Triazole Derivatives: The most prominent method for synthesizing 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govgriffith.edu.au This provides a highly efficient and modular approach to a library of analogues.

Azide (B81097) Pathway: The 3-bromo group can be converted to a 3-azido group using sodium azide. This azide intermediate can then be reacted with a diverse panel of terminal alkynes to produce a library of 1,4-disubstituted triazoles. dntb.gov.ua

Alkyne Pathway: Alternatively, the 3-bromo group can be converted to a terminal alkyne via a Sonogashira coupling with a protected acetylene (B1199291) equivalent, followed by deprotection. This alkyne can then be reacted with various organic azides to yield 1,4-disubstituted triazoles.

The synthesis of the pyrrolo[2,3-b]pyrazine scaffold involves the fusion of pyrrole (B145914) and pyrazine (B50134) rings. researchgate.net Creating this system from this compound is a significant synthetic challenge that would require the construction of two new rings. A hypothetical route could involve:

Formation of a Diaminopyridine: First, an amino group would need to be introduced adjacent to the pyridine nitrogen, for example at the C2 position. This is a non-trivial step but could potentially be achieved through directed ortho-metalation or a Chichibabin-type reaction, followed by further functionalization.

Pyrazine Ring Formation: The resulting 2,3-diaminopyridine (B105623) derivative could then be condensed with a 1,2-dicarbonyl compound (e.g., glyoxal) to form the pyrazine ring, yielding a pyrido[2,3-b]pyrazine.

Pyrrole Ring Annulation: Finally, the pyrrole ring would be constructed onto the pyrazine moiety. Synthetic strategies for pyrrolopyrazines often involve building upon a functionalized pyrazine precursor. nih.govacs.org This complex, multi-step approach highlights the utility of the initial pyridine as a foundational template for accessing intricate heterocyclic systems.

Synthesis of Sulfonyl Derivatives (e.g., 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine)

The general synthetic approach to obtaining 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine involves a two-step process. The first step is the preparation of the key intermediate, 5-bromopyridine-3-sulfonyl chloride. This can be achieved through various established methods, such as the diazotization of 3-amino-5-bromopyridine (B85033) followed by a sulfochlorination reaction.

The second and final step is the reaction of the synthesized 5-bromopyridine-3-sulfonyl chloride with morpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide, 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine, and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the acid formed.

A representative synthetic scheme is depicted below:

Scheme 1: Synthesis of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

Step 1: Synthesis of 5-bromopyridine-3-sulfonyl chloride from 3-amino-5-bromopyridine (not shown in detail).

Step 2: Reaction of 5-bromopyridine-3-sulfonyl chloride with morpholine.

Detailed research findings on the synthesis of analogous aryl sulfonyl morpholines suggest that the reaction conditions can be optimized to achieve high yields. For instance, the reaction of an aryl sulfonyl fluoride (B91410) with morpholine in tetrahydrofuran (B95107) (THF) at room temperature has been reported to proceed to completion within 16 hours, yielding the desired product in high purity after crystallization. prepchem.com

The structural confirmation of the synthesized 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine would be accomplished through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The table below summarizes the key compounds involved in the synthesis of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 5-Bromopyridine-3-sulfonyl chloride | C₅H₃BrClNO₂S | 256.50 | Intermediate |

| Morpholine | C₄H₉NO | 87.12 | Reactant |

| 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine | C₉H₁₁BrN₂O₃S | 307.16 chemicalbook.com | Final Product |

This synthetic strategy allows for the generation of a library of sulfonyl derivatives by varying the amine component. For SAR studies, different cyclic or acyclic amines could be used in place of morpholine to probe the effect of the substituent's size, shape, and basicity on the biological activity of the resulting analogues.

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into molecular properties and reactivity by calculating the electron density.

The nucleophilicity of substituted pyridines is a key determinant of their chemical reactivity. DFT calculations can be employed to predict this behavior. For 3-Bromo-5-morpholinopyridine, the primary nucleophilic center is the nitrogen atom of the pyridine (B92270) ring. Its nucleophilicity is modulated by the electronic effects of the substituents at the 3 and 5 positions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. colab.ws The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org

In this compound, DFT calculations would likely show that the HOMO is distributed over the electron-rich pyridine ring and the morpholine (B109124) moiety. The LUMO is expected to be localized primarily on the pyridine ring, influenced by the electronegative bromine atom. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. For similar bromo-substituted heterocyclic systems, the HOMO-LUMO energy gap has been calculated to be in the range of 2.3 to 5.4 eV, indicating significant electronic stability. mdpi.comnih.gov

Table 1: Predicted Frontier Orbital Energies

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.0 to -7.5 | Electron-donating capability |

| ELUMO | ~ -0.5 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 to 6.0 | Chemical reactivity and kinetic stability |

The conformational flexibility of this compound is primarily due to the morpholine ring, which can adopt several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. The chair conformation is generally the lowest energy state, minimizing steric hindrance and torsional strain.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide a detailed understanding of how this compound interacts with other molecules, such as solvents or biological macromolecules. nih.gov

An MD simulation could model the behavior of this compound in an aqueous environment. Such a simulation would likely reveal the formation of hydrogen bonds between the oxygen atom of the morpholine ring and water molecules. Furthermore, it could elucidate non-covalent interactions like van der Waals forces and potential π-π stacking between the pyridine rings of adjacent molecules. mdpi.com These simulations are critical for predicting the solubility, stability, and binding affinity of the compound in various environments.

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms within a molecule.

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The predicted spectra would exhibit characteristic signals corresponding to the protons and carbons in the pyridine and morpholine rings. researchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The proton at C2 would likely appear as a doublet, the proton at C4 as a triplet or doublet of doublets, and the proton at C6 as a doublet. The protons on the morpholine ring would appear as two distinct multiplets, typically triplets, corresponding to the protons adjacent to the nitrogen atom and those adjacent to the oxygen atom.

¹³C NMR: The ¹³C NMR spectrum is predicted to show seven unique carbon signals. Three of these signals would be in the aromatic region (typically 110-160 ppm) corresponding to the five carbons of the pyridine ring (with two being chemically equivalent by symmetry, C3/C5). The carbon attached to the bromine (C3) would be significantly influenced by the halogen's electronic effect. The remaining four signals would correspond to the four unique carbons of the morpholine ring, typically appearing in the range of 45-70 ppm.

Table 2: Predicted NMR Data for this compound

| Spectrum | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyridine H-2 | ~ 8.2 - 8.4 | d (doublet) |

| Pyridine H-4 | ~ 7.4 - 7.6 | t (triplet) or dd (doublet of doublets) | |

| Pyridine H-6 | ~ 8.3 - 8.5 | d (doublet) | |

| Morpholine -CH₂N- | ~ 3.2 - 3.4 | t (triplet) | |

| Morpholine -CH₂O- | ~ 3.8 - 4.0 | t (triplet) | |

| ¹³C NMR | Pyridine C-Br | ~ 115 - 120 | - |

| Pyridine C-N(morpholine) | ~ 150 - 155 | - | |

| Other Pyridine C | ~ 125 - 145 | - | |

| Morpholine C | ~ 45 - 70 | - |

Mass Spectrometry (MS)

The characterization of this compound through mass spectrometry reveals key information about its molecular weight and isotopic distribution. The compound has a molecular formula of C9H11BrN2O. bldpharm.comscbt.com The nominal molecular weight is 243.1 g/mol . bldpharm.comscbt.com

Due to the presence of the bromine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two major peaks in the mass spectrum for the molecular ion, [M]+ and [M+2]+, separated by two mass units and having nearly equal intensities. This distinctive isotopic signature is a primary indicator for the presence of a single bromine atom within the molecule.

Further fragmentation analysis in a tandem mass spectrometry (MS/MS) experiment would likely show cleavage of the morpholine ring and the pyridine core. Common fragmentation pathways could include the loss of the morpholino group or cleavage of the C-Br bond, providing further structural confirmation. While specific fragmentation data for this compound is not detailed in publicly available research, general principles of mass spectrometry for similar heterocyclic compounds suggest these fragmentation patterns.

Interactive Data Table: Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Daltons) | Relative Abundance (%) |

| [M]+ (with 79Br) | 242.0058 | 100.0 |

| [M+1]+ | 243.0091 | 10.8 |

| [M+2]+ (with 81Br) | 243.9998 | 97.3 |

| [M+3]+ | 245.0031 | 10.5 |

Note: The m/z values and abundances are theoretical, calculated based on the elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The vibrational modes of the molecule's chemical bonds correspond to specific absorption frequencies in the infrared region of the electromagnetic spectrum.

The IR spectrum of this compound is expected to show characteristic peaks for the pyridine ring, the morpholine ring, and the carbon-bromine bond.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring typically appear in the region of 1600-1400 cm-1.

Morpholine Ring Vibrations: The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected in the 2950-2800 cm-1 range. The C-O-C stretching of the ether linkage in the morpholine ring will likely produce a strong absorption band around 1100 cm-1.

C-Br Bond Vibration: The stretching vibration of the carbon-bromine bond is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm-1.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

| Morpholine Ring | C-H Stretching | 2950 - 2800 |

| Morpholine Ring | C-O-C Stretching | ~1100 |

| Aryl C-H | Stretching | 3100 - 3000 |

| C-Br Bond | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature survey, a crystal structure for this compound has not been reported in the primary scientific literature. However, based on the known structures of related pyridine and morpholine-containing compounds, several structural features can be anticipated. The pyridine ring will be essentially planar, and the morpholine ring is expected to adopt a chair conformation, which is its most stable arrangement.

A crystallographic study would also elucidate the nature of intermolecular interactions, such as hydrogen bonding (if any) and halogen bonding. The bromine atom in the molecule could potentially participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule. These non-covalent interactions play a crucial role in the packing of molecules in the crystal lattice.

Should a crystal structure become available, it would be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and would include key parameters summarized in a table.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P21/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | 90 |

| β (°) | (Hypothetical Value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical Value) |

| Z (molecules/unit cell) | (e.g., 4) |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallography study.

Applications in Medicinal Chemistry and Pharmaceutical Research

Building Block for Drug Discovery

The structure of 3-Bromo-5-morpholinopyridine, featuring a pyridine (B92270) ring substituted with a bromine atom and a morpholine (B109124) moiety, makes it a valuable starting material in the synthesis of complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, while the morpholine group can influence solubility and pharmacokinetic properties, and also participate in crucial interactions with biological targets.

Heterocyclic Building Blocks

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements and engage in various interactions with biological macromolecules. The pyridine ring in this compound is a common motif in many approved drugs.

The true synthetic versatility of this compound lies in the reactivity of the bromine atom, which can be readily exploited in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester. This is a widely used method to introduce aryl or heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) by modifying the groups attached to the pyridine core. The Suzuki-Miyaura reaction is noted for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netnih.govmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. nih.gov The bromine atom on the pyridine ring can be substituted with a wide variety of amines, amides, or other nitrogen-containing nucleophiles. chemspider.comresearchgate.net This is particularly important for synthesizing compounds that target protein kinases, where an amino group often acts as a key hydrogen bond donor or acceptor in the enzyme's active site. nih.gov

These cross-coupling reactions transform the simple this compound scaffold into more complex and diverse structures, which are then screened for their biological activity.

| Reaction | Reactants | Bond Formed | Significance in Drug Discovery |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromopyridine, Boronic Acid/Ester | Carbon-Carbon | Introduction of diverse aryl and heteroaryl groups to build molecular complexity. researchgate.netnih.govmdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Bromopyridine, Amine | Carbon-Nitrogen | Formation of arylamines, crucial for many enzyme inhibitors and receptor ligands. nih.govchemspider.comresearchgate.netnih.gov |

Protein Degrader Building Blocks

A novel and rapidly expanding area of therapeutic research is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its function. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

Precursors for Biologically Active Compounds

Beyond its role as a versatile building block, this compound serves as a key precursor for the synthesis of compounds with specific and potent biological activities.

Anticancer Agents

The pyridine and pyrimidine (B1678525) scaffolds are prevalent in a multitude of anticancer agents. nih.govnih.gov The incorporation of a bromine atom and a morpholine group can lead to derivatives with significant cytotoxic or targeted anticancer activity. For example, research into bromo-pyrimidine analogues has yielded potent tyrosine kinase inhibitors. The bromine atom in these structures is often a key feature for either potent activity or as a synthetic handle for further modification.

Similarly, other bromo-substituted heterocyclic compounds have been investigated as anticancer agents. For instance, certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity against a panel of cancer cell lines. mdpi.com While not directly derived from this compound, these examples highlight the importance of the bromo-aryl moiety in the design of new anticancer drugs. Furthermore, 3-(N-Substituted)aminocoumarins synthesized from 3-bromopeuruthenicin have shown cytotoxic potential against breast cancer cells. researchgate.net The synthetic strategies used for these compounds, often involving palladium-catalyzed C-N coupling, could be applied to this compound to generate novel classes of potential anticancer agents.

Antimicrobial Properties of Related Halogenated Pyridines

Halogenated pyridines and related heterocyclic compounds have been reported to possess significant antimicrobial activity. nih.gov The presence of a halogen atom can enhance the lipophilicity of a molecule, potentially aiding its penetration into microbial cells. For example, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and antibiotic-enhancing properties against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Moreover, the introduction of a bromine atom at the C-6 position of a 1,8-naphthyridine (B1210474) scaffold has been shown to enhance antibacterial activity. mdpi.com While these are not direct derivatives of this compound, they establish a clear precedent for the role of the bromo-pyridine motif in antimicrobial drug discovery. The combination of a halogenated pyridine ring with a morpholine group, which is also found in some antimicrobial agents, suggests that derivatives of this compound could be promising candidates for the development of new anti-infective therapies. researchgate.net

Inhibitors of Kinase Enzymes (e.g., PI3-kinase, ATR kinase)

Protein kinases are a major class of drug targets, particularly in oncology. The morpholine group is a well-established pharmacophore in the design of kinase inhibitors, most notably in inhibitors of the Phosphoinositide 3-kinase (PI3K) and Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling pathways. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase active site, anchoring the inhibitor in place.

PI3-kinase Inhibitors: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Numerous PI3K inhibitors incorporate a morpholine-substituted heterocyclic core, such as a pyrimidine or triazine. nih.govnih.govresearchgate.netconsensus.app Synthetic routes to these inhibitors often start from halogenated precursors. For example, the synthesis of novel trisubstituted morpholinopyrimidines as PI3K inhibitors has been achieved through sequential nucleophilic aromatic substitution and cross-coupling reactions, starting from a dichloropyrimidine. nih.gov The structural similarity of this compound to key intermediates in these syntheses suggests its utility as a starting material for novel PI3K inhibitors. Furthermore, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been developed as potent and orally bioavailable PI3K inhibitors, highlighting the importance of the morpholine moiety. frontiersin.org

ATR Kinase Inhibitors: ATR kinase is a critical component of the DNA damage response (DDR) pathway and is an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. Several potent and selective ATR inhibitors feature a morpholine group. A notable example is the clinical candidate AZD6738 (ceralasertib), which contains a morpholino-pyrimidine core. researchgate.netastrazeneca.com The synthesis of AZD6738 and its analogues involves the construction of this core, often starting from halogenated pyrimidines. whiterose.ac.ukresearchgate.net The design of novel ATR inhibitors has been guided by the understanding that the morpholinyl group forms a critical hydrogen bond in the kinase hinge region. mdpi.com Given that this compound contains both the key morpholine pharmacophore and a reactive bromine handle, it represents an ideal starting point for the synthesis of novel ATR kinase inhibitors.

| Moiety | Compound | Role in Kinase Inhibition | Relevant Kinase Target(s) |

|---|---|---|---|

| Morpholine | This compound | Forms critical hydrogen bonds in the kinase hinge region; improves physicochemical properties. frontiersin.orgmdpi.com | PI3K, ATR, mTOR nih.govconsensus.appmdpi.com |

| Bromo-Pyridine | This compound | Serves as a synthetic handle for introducing other functional groups via cross-coupling to explore SAR. researchgate.netnih.gov | Various Tyrosine Kinases, PI3K, ATR nih.govresearchgate.net |

Other Potential Therapeutic Areas

While significant research has focused on specific therapeutic targets, the chemical scaffold of this compound suggests its potential utility in other areas of medicinal chemistry, including the development of anti-inflammatory and antioxidant agents.

Anti-inflammatory Agents

The pyridine ring is a common motif in many compounds exhibiting anti-inflammatory properties. The presence of a bromine atom and a morpholine group on this core structure in this compound presents opportunities for derivatization to explore and optimize anti-inflammatory activity. Research on other brominated heterocyclic compounds has indicated that the halogen atom can contribute to enhanced biological activity. For instance, studies on brominated indoles have shown significant anti-inflammatory effects. While direct studies on this compound are not extensively documented in this context, its structural features warrant investigation as a potential scaffold for novel anti-inflammatory agents.

Potential Mechanisms of Action:

Inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

Modulation of inflammatory signaling pathways, for example, the NF-κB pathway.

Reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.

Further synthetic modifications of the this compound core could lead to the identification of potent and selective anti-inflammatory compounds. The following table illustrates a hypothetical structure-activity relationship (SAR) study for a series of derivatives based on this scaffold.

| Compound ID | R1-Substitution at Pyridine Ring | R2-Modification of Morpholine Ring | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

| BMP-001 | 3-Bromo-5-morpholino | Unmodified | 15.2 | 35 |

| BMP-002 | 3-Chloro-5-morpholino | Unmodified | 20.5 | 28 |

| BMP-003 | 3-Bromo-5-morpholino | 4-Methylpiperazine | 8.7 | 52 |

| BMP-004 | 3-Bromo-5-morpholino | 4-Hydroxypiperidine | 12.1 | 45 |

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Compounds that can neutralize reactive oxygen species (ROS) are of significant therapeutic interest. The electron-rich nature of the pyridine and morpholine rings in this compound suggests a potential for antioxidant activity. The nitrogen and oxygen atoms within the morpholine ring, as well as the nitrogen in the pyridine ring, can potentially participate in redox reactions, thereby scavenging free radicals.

Research on other pyridine derivatives has demonstrated their capacity to act as antioxidants. For example, certain substituted pyridines have shown notable radical scavenging activity in various assays. The introduction of specific functional groups onto the this compound scaffold could enhance this inherent potential.

Potential Antioxidant Mechanisms:

Direct scavenging of free radicals such as the superoxide (B77818) anion and hydroxyl radical.

Chelation of transition metal ions that catalyze oxidative reactions.

Upregulation of endogenous antioxidant enzymes.

A hypothetical screening of this compound derivatives for antioxidant potential is presented in the table below.

| Compound ID | Modification | DPPH Radical Scavenging Activity (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) Assay (µM Fe(II)/mg) |

| BMP-AO-01 | This compound | >100 | 50 |

| BMP-AO-02 | 3-(4-Hydroxyphenyl)-5-morpholinopyridine | 25.4 | 150 |

| BMP-AO-03 | 3-Bromo-5-(4-hydroxyphenyl)aminopyridine | 18.9 | 210 |

| BMP-AO-04 | 3,5-Dimorpholinopyridine | 85.2 | 75 |

Lead Compound Optimization and Development

This compound serves as a valuable starting point or intermediate in the process of lead compound optimization. In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to fit the desired target criteria.